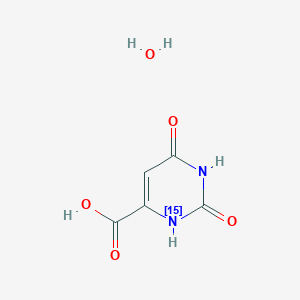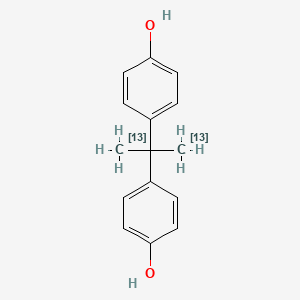
Bisphenol A-13C2
Overview
Description
Bisphenol A (BPA) is a colorless crystalline solid belonging to the family of organic compounds . It is best known for its use in the manufacture of polycarbonate plastics and epoxy resins, particularly those found in water bottles, baby bottles, and other beverage and food containers .
Synthesis Analysis
BPA was first synthesized in 1891, by Russian chemist Aleksandr P. Dianin, who combined phenol with acetone in the presence of an acid catalyst to produce the chemical . In the 1950s scientists discovered that the reaction of BPA with phosgene (carbonyl chloride) produced a clear hard resin known as polycarbonate, which became widely used in the manufacture of plastics .
Molecular Structure Analysis
BPA is an endocrine disruptor. It can imitate the body’s hormones and interfere with the production of, response to, or action of natural hormones . For example, it can behave in a similar way to estrogen and other hormones in the human body .
Chemical Reactions Analysis
BPA, as a toxicant, directly affects the cellular oxidative stress response machinery . Because of its hormone-like properties, it can also bind with specific receptors in target cells .
Physical And Chemical Properties Analysis
BPA is a large family of chemicals commonly used in the manufacture of numerous consumer products . It is a white solid and is low volatile in nature at ambient temperature .
Scientific Research Applications
Environmental Fate of BPA
Research into the environmental fate of BPA, including its labeled analogs like Bisphenol A-13C2, highlights its rapid dissipation in soil environments. Studies have shown that BPA is rapidly degraded, with a dissipation half-life of less than three days, indicating low stability and mobility when introduced to soil. The primary route of dissipation was the formation of bound residues, with BPA being transiently converted to metabolites before becoming undetectable within days. This rapid degradation suggests limited bioavailability in terrestrial environments (Fent, Hein, Moendel, & Kubiak, 2003).
Biological Effects and Mechanisms
BPA's biological effects have been extensively studied due to its estrogenic activity and potential role as an endocrine-disrupting chemical (EDC). Research employing stable isotope-labeled BPA, such as this compound, facilitates precise tracking and quantification of BPA's metabolic pathways and bioaccumulation. For instance, studies have shown that BPA can alter cellular functions and hormone levels, impacting various biological systems. It has been found to activate estrogen receptors in various assays, indicating its potential to interfere with hormonal signaling pathways (Molina-Molina, Amaya, Grimaldi, et al., 2013).
Biodegradation and Metabolism
The biodegradation of BPA and its analogs has been a significant area of research, focusing on microbial degradation as a means to mitigate environmental contamination. Specific strains of bacteria, such as Pseudomonas putida, have been identified for their capacity to degrade BPA efficiently, transforming it into less harmful products. This research underscores the potential of bioremediation strategies in addressing pollution from BPA and similar compounds (Eltoukhy, Jia, Nahurira, et al., 2020).
Mechanism of Action
Target of Action
Bisphenol A-13C2 (BPA-13C2) primarily targets estrogen receptors (ERs), including both membrane-bound and nuclear ERs. These receptors play a crucial role in regulating gene expression and maintaining cellular homeostasis .
Mode of Action
BPA-13C2 interacts with estrogen receptors by mimicking the structure of natural estrogen. This binding can activate or inhibit the receptors, leading to altered gene expression. The compound can also bind to other receptors like GPR30, influencing various signaling pathways .
Biochemical Pathways
The interaction of BPA-13C2 with estrogen receptors affects several biochemical pathways, including those involved in cell proliferation, apoptosis, and differentiation. This can lead to disruptions in normal cellular functions and contribute to the development of diseases such as cancer and metabolic disorders .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BPA-13C2 are critical for its bioavailability. BPA-13C2 is absorbed through ingestion, inhalation, and dermal exposure. It is distributed throughout the body, metabolized primarily in the liver, and excreted via urine. These properties influence the compound’s persistence and potential toxicity in the body .
Result of Action
At the molecular level, BPA-13C2’s binding to estrogen receptors can lead to changes in gene expression, resulting in altered cellular functions. This can manifest as increased cell proliferation, disrupted endocrine functions, and potential carcinogenic effects. At the cellular level, these changes can lead to abnormal growth patterns and increased susceptibility to diseases .
Safety and Hazards
BPA is a well-known endocrine-disrupting compound that is commonly detected in industrial effluents and wastewater treatment plants . It is extensively used in the production of polycarbonate and epoxy resins . Several studies demonstrated estrogen-like property of BPA, correlating the BPA exposure with diabetes, heart diseases, obesity, breast and prostate cancer, lowered sperm quality, neurotoxicity problem, and polycystic ovarian syndrome .
Future Directions
BPA is an industrial chemical used extensively to manufacture polycarbonate plastics and epoxy resins . Because of its estrogen-mimicking properties, BPA acts as an endocrine-disrupting chemical . It has gained attention due to its high chances of daily and constant human exposure, bioaccumulation, and the ability to cause cellular toxicities and diseases at extremely low doses .
Biochemical Analysis
Biochemical Properties
Bisphenol A-13C2 plays a role in various biochemical reactions, primarily due to its ability to mimic natural hormones. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with estrogen receptors, where this compound binds and activates these receptors, mimicking the action of natural estrogens. This interaction can lead to altered gene expression and disrupted cellular functions. Additionally, this compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for its biotransformation and detoxification .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In endocrine cells, it can disrupt normal hormone signaling pathways by binding to estrogen receptors, leading to altered gene expression and cellular responses. In liver cells, this compound can affect cellular metabolism by interacting with enzymes involved in detoxification processes. It has also been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound can impact cellular metabolism by altering the expression of genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to nuclear receptors, such as estrogen receptors, and mimic the action of natural hormones. This binding can lead to the activation or inhibition of specific gene expression pathways, depending on the receptor and cellular context. This compound can also interact with other biomolecules, such as enzymes, through direct binding interactions. For example, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolic processes . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or UV exposure . Long-term exposure to this compound in in vitro and in vivo studies has revealed persistent effects on cellular function, including sustained alterations in gene expression and metabolic processes . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can mimic the action of natural hormones and induce subtle changes in cellular function. At higher doses, it can lead to more pronounced effects, including toxicity and adverse outcomes. Studies in animal models have shown that high doses of this compound can cause reproductive toxicity, liver damage, and disruptions in metabolic processes . These findings underscore the importance of understanding the dose-response relationship and potential threshold effects of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation and detoxification. Cytochrome P450 enzymes play a crucial role in the metabolism of this compound, converting it into various metabolites that can be further processed and excreted from the body . These metabolic pathways can influence the overall impact of this compound on cellular function and health. Additionally, this compound can affect metabolic flux and metabolite levels by altering the expression of genes involved in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, such as estrogen receptors, and be distributed to various cellular compartments. The localization and accumulation of this compound within cells can impact its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, where it can interact with nuclear receptors and modulate gene expression . Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity within cells . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential effects on cellular function.
Properties
IUPAC Name |
4-[2-(4-hydroxyphenyl)(1,3-13C2)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBACLAFKSPIT-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C([13CH3])(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747173 | |
| Record name | 4,4'-[(1,3-~13~C_2_)Propane-2,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263261-64-9 | |
| Record name | 4,4'-[(1,3-~13~C_2_)Propane-2,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

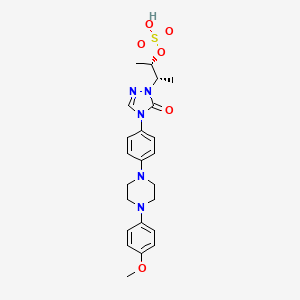
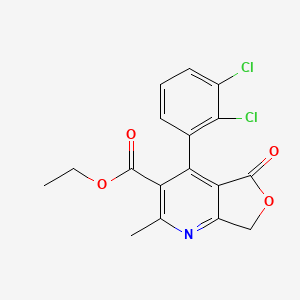
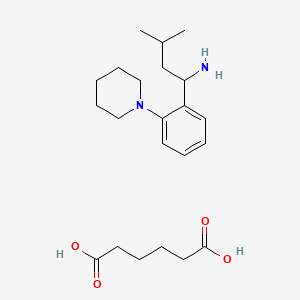
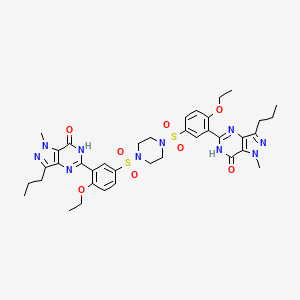
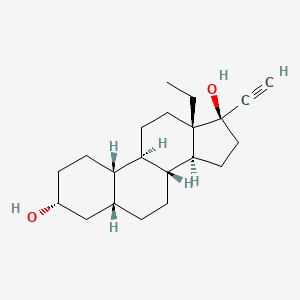




![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)
